molecular formula C13H18FNO B1493649 1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol CAS No. 1879198-79-4

1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol

Cat. No. B1493649
CAS RN: 1879198-79-4
M. Wt: 223.29 g/mol
InChI Key: JNSOFXGGSHBEDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For “1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol”, the SMILES string is FC1=CC=C(NCC2=CC=CC=C2O)C=C1 .

Scientific Research Applications

Synthetic Methodologies

Research has focused on the development of synthetic strategies for compounds containing cyclobutane units, which are of interest due to their potential pharmaceutical applications. For example, the synthesis of cyclobutane derivatives as potential PET ligands for tumor delineation showcases the importance of these compounds in medical diagnostics (Shoup & Goodman, 1999). Another study highlights the efficient synthesis of 3-aminocyclobut-2-en-1-ones, indicating the utility of cyclobutane analogs in developing potent VLA-4 antagonists (Brand, de Candole, & Brown, 2003).

Biological Applications

In the realm of biological applications, the transport mechanism and intracellular fate of trans-1-amino-3-18F-fluorocyclobutanecarboxylic acid in human prostate cancer have been studied, emphasizing the relevance of cyclobutane-containing compounds in cancer research (Okudaira et al., 2011). Furthermore, phase IIa clinical trials of trans-1-amino-3-18F-fluorocyclobutane carboxylic acid in metastatic prostate cancer illustrate the potential of such compounds in improving diagnostic imaging (Inoue et al., 2014).

Material Science and Photopolymerization

The study on topochemical photopolymerization and photo-copolymerization of crystals of unsymmetrically substituted diolefin compounds having a pyrimidine ring reveals the interest in cyclobutane derivatives for material science applications, particularly in the formation of polymers with specific properties (Hasegawa et al., 1989).

properties

IUPAC Name

1-[[2-(4-fluorophenyl)ethylamino]methyl]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO/c14-12-4-2-11(3-5-12)6-9-15-10-13(16)7-1-8-13/h2-5,15-16H,1,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNSOFXGGSHBEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CNCCC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-({[2-(4-Fluorophenyl)ethyl]amino}methyl)cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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